molecular formula C7H15NOS B1234147 3,3-Dimethyl-1-(methylthio)butan-2-one oxime CAS No. 39195-82-9

3,3-Dimethyl-1-(methylthio)butan-2-one oxime

Cat. No.: B1234147
CAS No.: 39195-82-9
M. Wt: 161.27 g/mol
InChI Key: WMNXDZQBHMQKLX-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-1-(methylsulfanyl)butan-2-one oxime is a ketoxime. It derives from a 3,3-dimethyl-1-(methylsulfanyl)butan-2-one.

Properties

CAS No.

39195-82-9

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C7H15NOS/c1-7(2,3)6(8-9)5-10-4/h9H,5H2,1-4H3

InChI Key

WMNXDZQBHMQKLX-SOFGYWHQSA-N

Isomeric SMILES

CC(C)(C)/C(=N/O)/CSC

SMILES

CC(C)(C)C(=NO)CSC

Canonical SMILES

CC(C)(C)C(=NO)CSC

39195-82-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 20.4 g (0.14 mol) of 3,3-dimethyl-1-methylthio-2-butanone, 19.6 g (0.28 mol) of hydroxylamine hydrochloride and 14.8 g (0.14 mol) of anhydrous sodium carbonate in 140 ml of 95% ethanol and 80 ml of water was heated at reflux for 16 hr. The resulting nearly colorless solution was stripped of volatiles on a rotary evaporator to yield a two layered liquid residue. This residue was extracted with four portions of ethyl acetate. The organic extract was dried over magnesium sulfate, filtered from the drying agent and stripped of solvent. Distillation of the residue gave the desired product as a colorless liquid, b. 83° C./0.6 mm Hg, nD22 1.4989.
Quantity
20.4 g
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19.6 g
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14.8 g
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reactant
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140 mL
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solvent
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Quantity
80 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-Dimethyl-1-(methylthio)butan-2-one oxime
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3,3-Dimethyl-1-(methylthio)butan-2-one oxime
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Reactant of Route 6
3,3-Dimethyl-1-(methylthio)butan-2-one oxime

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